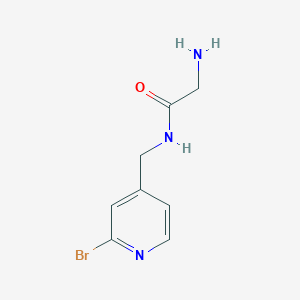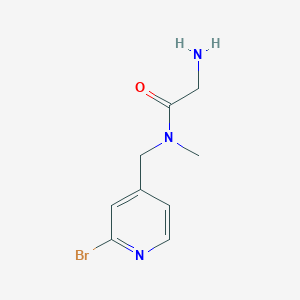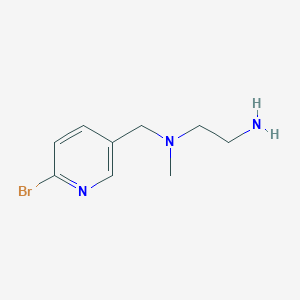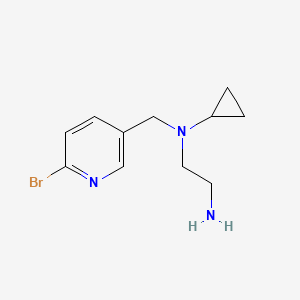![molecular formula C11H15BrN2O B7925572 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925572.png)
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol is a synthetic organic compound that features a brominated pyridine ring, a cyclopropyl group, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol typically involves a multi-step process. One common method includes the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 2-bromo-pyridine.
Formation of Cyclopropylamine: Cyclopropylamine is synthesized separately through the reaction of cyclopropyl bromide with ammonia.
Coupling Reaction: The brominated pyridine is then coupled with cyclopropylamine under suitable conditions to form 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino].
Ethanol Addition: Finally, ethanol is added to the intermediate product to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the cyclopropyl and ethanol groups.
4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of the bromopyridine moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine and ethanol components.
Uniqueness
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol is unique due to its combination of a brominated pyridine ring, a cyclopropyl group, and an ethanol moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-cyclopropylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-11-7-9(3-4-13-11)8-14(5-6-15)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQDVTUNRNCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7925489.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol](/img/structure/B7925494.png)
![2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B7925498.png)
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide](/img/structure/B7925507.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925527.png)
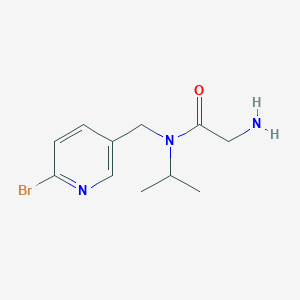
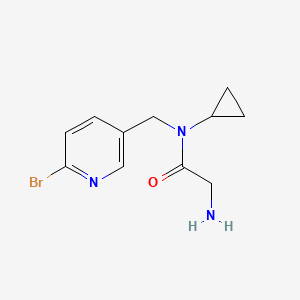
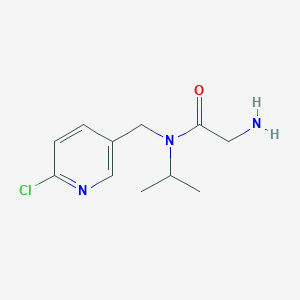
![2-[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925565.png)
![2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925566.png)
